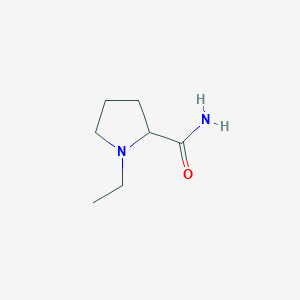
2H-1,3-Thiazin-2-one, 3,3'-(1,2-ethanediyl)bis(tetrahydro-4-thioxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1,3-Thiazin-2-one, 3,3'-(1,2-ethanediyl)bis(tetrahydro-4-thioxo-) is a heterocyclic compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it an interesting subject for further investigation. In
科学研究应用
2H-1,3-Thiazin-2-one, 3,3'-(1,2-ethanediyl)bis(tetrahydro-4-thioxo-) has numerous applications in scientific research. This compound has been studied for its potential use as an antibacterial agent, as it has been shown to exhibit potent antibacterial activity against a range of bacterial strains. Additionally, this compound has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Furthermore, this compound has been studied for its potential as an antioxidant, as it has been shown to scavenge free radicals and protect cells from oxidative stress.
作用机制
The mechanism of action of 2H-1,3-Thiazin-2-one, 3,3'-(1,2-ethanediyl)bis(tetrahydro-4-thioxo-) is not fully understood. However, it is believed that this compound exerts its antibacterial activity by disrupting the bacterial cell membrane and inhibiting bacterial protein synthesis. Additionally, it is thought that this compound exerts its anticancer activity by inducing apoptosis in cancer cells and inhibiting cancer cell proliferation.
生化和生理效应
The biochemical and physiological effects of 2H-1,3-Thiazin-2-one, 3,3'-(1,2-ethanediyl)bis(tetrahydro-4-thioxo-) have been extensively studied. This compound has been shown to exhibit potent antibacterial activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro and induce apoptosis in cancer cells. Furthermore, this compound has been shown to scavenge free radicals and protect cells from oxidative stress.
实验室实验的优点和局限性
One of the main advantages of using 2H-1,3-Thiazin-2-one, 3,3'-(1,2-ethanediyl)bis(tetrahydro-4-thioxo-) in lab experiments is its potent antibacterial activity. This compound can be used to study the mechanisms of bacterial cell membrane disruption and bacterial protein synthesis inhibition. Additionally, this compound can be used to study the mechanisms of cancer cell apoptosis induction and cancer cell proliferation inhibition. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Careful handling and disposal procedures must be followed to ensure the safety of researchers and the environment.
未来方向
There are numerous future directions for research on 2H-1,3-Thiazin-2-one, 3,3'-(1,2-ethanediyl)bis(tetrahydro-4-thioxo-). One potential direction is the investigation of the compound's potential as an antiviral agent. Another potential direction is the investigation of the compound's potential as an anti-inflammatory agent. Furthermore, the development of new synthesis methods for this compound could lead to the discovery of new derivatives with improved properties and applications. Overall, the future of research on 2H-1,3-Thiazin-2-one, 3,3'-(1,2-ethanediyl)bis(tetrahydro-4-thioxo-) is promising, and this compound has the potential to make significant contributions to the fields of medicine and biology.
合成方法
The synthesis of 2H-1,3-Thiazin-2-one, 3,3'-(1,2-ethanediyl)bis(tetrahydro-4-thioxo-) is a multistep process that involves the reaction of various reagents. One of the most commonly used methods for synthesizing this compound is the reaction of 2-aminothiophenol and ethylene glycol in the presence of a suitable catalyst. The reaction takes place under reflux conditions and yields the desired product in good yields. Other methods for synthesizing this compound include the reaction of 2-chloro-1,3-thiazine with thiosemicarbazide and the reaction of 2-aminothiophenol with carbon disulfide.
属性
CAS 编号 |
111480-06-9 |
|---|---|
产品名称 |
2H-1,3-Thiazin-2-one, 3,3'-(1,2-ethanediyl)bis(tetrahydro-4-thioxo- |
分子式 |
C10H12N2O2S4 |
分子量 |
320.5 g/mol |
IUPAC 名称 |
3-[2-(2-oxo-4-sulfanylidene-1,3-thiazinan-3-yl)ethyl]-4-sulfanylidene-1,3-thiazinan-2-one |
InChI |
InChI=1S/C10H12N2O2S4/c13-9-11(7(15)1-5-17-9)3-4-12-8(16)2-6-18-10(12)14/h1-6H2 |
InChI 键 |
DKVXTDHZXCZXBI-UHFFFAOYSA-N |
SMILES |
C1CSC(=O)N(C1=S)CCN2C(=S)CCSC2=O |
规范 SMILES |
C1CSC(=O)N(C1=S)CCN2C(=S)CCSC2=O |
其他 CAS 编号 |
111480-06-9 |
同义词 |
3-[2-(2-oxo-4-sulfanylidene-1,3-thiazinan-3-yl)ethyl]-4-sulfanylidene- 1,3-thiazinan-2-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



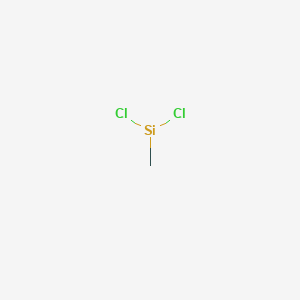
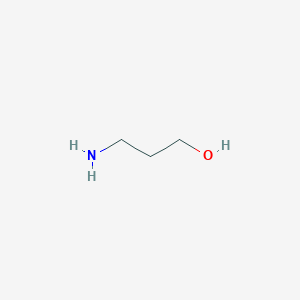
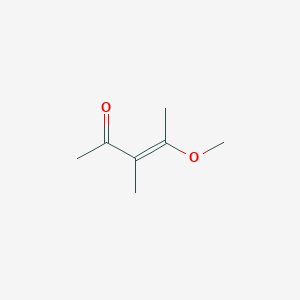
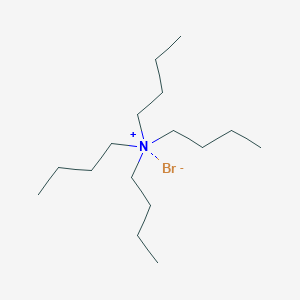
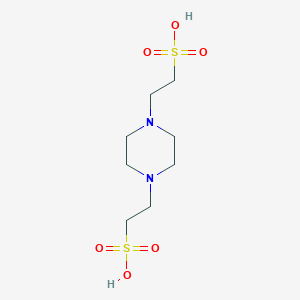


![8-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B44680.png)

![[3-[2-[2,5-Bis(3-aminopropylamino)pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B44682.png)
